Caprazene
Descripción
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Propiedades
Número CAS |
740805-17-8 |
|---|---|
Fórmula molecular |
C22H31N5O12 |
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid |
InChI |
InChI=1S/C22H31N5O12/c1-25-5-3-8(20(34)35)26(2)18(33)11(25)16(39-21-15(32)12(29)9(7-23)37-21)17-13(30)14(31)19(38-17)27-6-4-10(28)24-22(27)36/h3-4,6,9,11-17,19,21,29-32H,5,7,23H2,1-2H3,(H,34,35)(H,24,28,36)/t9-,11+,12-,13+,14-,15-,16?,17+,19-,21+/m1/s1 |
Clave InChI |
NNRRJUQQUMBTMH-LCMDQALXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Caprazene: A Core Scaffold for Novel Antimycobacterial Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazamycins are a class of potent liponucleoside antibiotics first isolated from the culture broth of Streptomyces sp. MK730-62F2. These natural products have garnered significant attention within the scientific community due to their potent inhibitory activity against various bacterial species, most notably Mycobacterium tuberculosis. Central to the complex structure of caprazamycins is the unique diazepanone-containing core, caprazene. This technical guide provides a comprehensive overview of this compound, its relationship to the parent caprazamycins, its chemical properties, and its potential as a scaffold for the development of novel antibacterial agents.
The Relationship Between this compound and Caprazamycins
Caprazamycins are complex natural products composed of a uridine (B1682114) moiety, a β-hydroxy fatty acid side chain, and a unique diazepanone ring system. This compound represents the core chemical scaffold of caprazamycins. It can be obtained in high yield through the acidic or alkaline degradation of the natural caprazamycin (B1248949) mixture (A-G).[1] While caprazamycins exhibit potent antibacterial activity, this compound itself is devoid of such properties. However, the strategic chemical modification of the this compound core has been shown to restore and even enhance antibacterial efficacy, highlighting its importance as a versatile template for the design of novel semi-synthetic antibiotics.
Chemical Structure
The chemical structures of this compound and the related core, caprazol, have been elucidated through spectroscopic analysis and total synthesis.
This compound:
-
IUPAC Name: (2S)-2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid
-
Molecular Formula: C₂₂H₃₁N₅O₁₂
Caprazol:
-
IUPAC Name: (2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-hydroxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid
-
Molecular Formula: C₂₂H₃₃N₅O₁₃
Caprazol is another core component that can be derived from caprazamycin degradation and is closely related to this compound, with the key difference being the saturation and hydroxylation of the diazepane ring.
Mechanism of Action: Inhibition of MraY
Caprazamycins exert their antibacterial effect by targeting and inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is a crucial bacterial enzyme responsible for catalyzing the first membrane-bound step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MraY, caprazamycins effectively block cell wall synthesis, leading to bacterial cell death. This mechanism of action is a validated target for antibacterial drug development, and the unique structure of the caprazamycin family offers a promising avenue for creating novel MraY inhibitors.
References
The Dawn of Caprazenes: A Technical Guide to a Novel Antibiotic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. The caprazene scaffold, derived from the naturally occurring caprazamycin (B1248949) antibiotics, represents a promising frontier in the quest for new therapeutics, particularly against challenging pathogens like Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the discovery, origin, biosynthesis, and derivatization of this compound antibiotics, presenting key data and experimental methodologies for researchers in the field.
Discovery and Origin
The Parent Antibiotics: Caprazamycins
The story of caprazenes begins with the discovery of caprazamycins, a family of complex liponucleoside antibiotics.
-
Producing Organism: Caprazamycins A, B, C, E, and F were first isolated from the fermentation broth of a novel actinomycete strain, Streptomyces sp. MK730-62F2[1].
-
Initial Screening and Activity: These compounds were identified through a screening program for novel antimycobacterial agents and demonstrated potent activity against various mycobacterial species, including Mycobacterium tuberculosis[1].
Generation of the this compound Core
The complex structure of caprazamycins, while possessing antibacterial activity, presented challenges for synthetic modification and optimization of pharmacokinetic properties. This led to the generation of a stable core structure, this compound.
-
Acid Hydrolysis: this compound is obtained in high yield through the acidic treatment of a mixture of caprazamycins (A-G)[2]. This process cleaves the fatty acid and sugar moieties, leaving the core diazepanone ring structure. While this compound itself lacks antibacterial activity, it serves as a crucial precursor for the synthesis of novel semisynthetic antibiotics[2].
Biosynthesis of the Caprazamycin Precursor
The intricate structure of caprazamycins is assembled through a complex biosynthetic pathway involving a dedicated gene cluster in Streptomyces sp. MK730-62F2. Understanding this pathway is crucial for potential bioengineering approaches to generate novel analogs. The biosynthetic gene cluster for caprazamycins has been identified and characterized, revealing a series of enzymes responsible for the step-wise assembly of the molecule[3][4].
A key and unique feature of caprazamycins is the 3-methylglutaryl moiety. Its origin has been traced to two distinct pathways within the producing organism:
-
The Caprazamycin Gene Cluster: The cluster itself encodes for a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, Cpz5, which initiates a pathway towards 3-methylglutaryl-CoA[5].
-
Primary Metabolism: The host's primary metabolism, specifically the leucine/isovalerate utilization (Liu) pathway, can also supply 3-methylglutaconyl-CoA, an intermediate in the formation of 3-methylglutaryl-CoA[5].
The convergence of these pathways highlights the interplay between primary and secondary metabolism in the biosynthesis of complex natural products.
Mechanism of Action
Caprazamycins and their derivatives exert their antibacterial effects by inhibiting key enzymes involved in the biosynthesis of the bacterial cell wall, a validated target for antibiotic development.
-
Caprazamycins and MraY Inhibition: The primary target of the parent caprazamycin antibiotics is the phospho-MurNAc-pentapeptide translocase (MraY)[6]. MraY is an essential membrane-bound enzyme that catalyzes a crucial step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall[6]. Inhibition of MraY disrupts cell wall formation, leading to bacterial cell death.
-
CPZEN-45 and WecA Inhibition: Interestingly, the semisynthetic derivative CPZEN-45 exhibits a different primary mechanism of action. It is a potent inhibitor of N-acetylglucosamine-1-phosphate transferase (WecA), the ortholog of TagO in Bacillus subtilis[7]. In Mycobacterium tuberculosis, WecA is involved in the biosynthesis of the mycolylarabinogalactan complex, another critical component of the mycobacterial cell wall[7]. This distinct target provides an advantage against strains that may have developed resistance to MraY inhibitors[7].
Quantitative Data on Antibacterial Activity
The true potential of the this compound scaffold lies in the potent antimycobacterial activity of its derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key this compound derivatives against various mycobacterial strains.
| Compound | M. tuberculosis H37Rv (μg/mL) | M. tuberculosis MDR strain (μg/mL) | Reference |
| CPZEN-45 | 1.56 | 6.25 | [8] |
| CPZEN-48 | 3.13 | 12.5 | [2] |
| CPZEN-51 | 3.13 | 6.25 | [2] |
| Caprazamycin B | 1.56 | 6.25 | [2] |
| Compound | M. avium ATCC 25291 (μg/mL) | M. intracellulare ATCC 13950 (μg/mL) | Reference |
| CPZEN-45 | 6.25 | 3.13 | [2] |
| CPZEN-48 | 12.5 | 6.25 | [2] |
| CPZEN-51 | 6.25 | 3.13 | [2] |
| Caprazamycin B | 12.5 | 6.25 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the discovery and development of this compound antibiotics.
Fermentation of Streptomyces sp. MK730-62F2 and Isolation of Caprazamycins
Objective: To cultivate Streptomyces sp. MK730-62F2 and isolate the crude mixture of caprazamycins.
Materials:
-
Streptomyces sp. MK730-62F2 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., containing soytone, soluble starch, and maltose)
-
Shaker incubator
-
Centrifuge
-
Butanol
-
Rotary evaporator
Protocol:
-
Seed Culture: Inoculate a spore suspension of Streptomyces sp. MK730-62F2 into 50 mL of seed medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 2 days.
-
Production Culture: Transfer 1 mL of the seed culture to 100 mL of production medium in a 500 mL flask. Incubate at 30°C with shaking at 200 rpm for 7 days.
-
Harvesting: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extraction: Adjust the pH of the supernatant to 4.0 and extract with an equal volume of butanol. Separate the organic layer.
-
Concentration: Concentrate the butanol extract to dryness using a rotary evaporator.
-
Crude Product: Dissolve the resulting crude extract in a minimal volume of methanol for further purification or hydrolysis.
Acid Hydrolysis of Caprazamycins to this compound
Objective: To generate the this compound core from the crude caprazamycin mixture.
Materials:
-
Crude caprazamycin extract
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reaction Setup: Dissolve the crude caprazamycin extract in 1 M HCl.
-
Hydrolysis: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: Carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.
Synthesis of a Representative this compound Derivative: CPZEN-45
Objective: To synthesize the potent antimycobacterial agent CPZEN-45 from the this compound core. The synthesis of CPZEN-45 involves a multi-step process, with a key step being the Cu-catalyzed intramolecular amidation to form the 1,4-diazepin-2-one core[1]. The following is a conceptual outline of a key transformation.
Conceptual Transformation: Amide coupling of a protected this compound intermediate with a functionalized aniline (B41778) derivative.
Materials:
-
Protected this compound intermediate
-
Appropriate aniline derivative
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: Dissolve the protected this compound intermediate and the aniline derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Amide Coupling: Add the peptide coupling reagents (HATU and HOBt) and DIPEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection: Perform the necessary deprotection steps to yield the final product, CPZEN-45.
Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a standard procedure.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., isoniazid)
-
Negative control (broth only)
-
Growth control (broth with bacteria, no drug)
-
Resazurin (B115843) solution (for viability indication)
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Drug Dilution: Prepare a serial two-fold dilution of the this compound derivative in 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions. Also, prepare a growth control well (bacteria, no drug) and a sterility control well (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Viability Assessment: After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change of the resazurin indicator (i.e., the well remains blue).
Experimental Workflows
The following diagrams illustrate the key experimental workflows in the discovery and development of this compound antibiotics.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Manipulation of the Caprazamycin Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the first step in synthesis of the mycobacterial cell wall core, catalyzed by the GlcNAc-1-phosphate transferase WecA, by the novel caprazamycin derivative CPZEN-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]
Early-Stage Research on the Biological Activity of Caprazene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazene is the core chemical scaffold of the caprazamycin (B1248949) class of natural products. While this compound itself exhibits no inherent antibacterial activity, its derivatives have emerged as potent inhibitors of mycobacterial growth, showing particular promise against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth overview of the early-stage research into the biological activity of this compound derivatives, with a focus on their mechanism of action, quantitative antibacterial efficacy, and the experimental methodologies used for their evaluation.
Data Presentation: Antibacterial Activity of this compound Derivatives
The antibacterial potency of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for key this compound derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | >100 | [1] |
| CPZEN-45 | Mycobacterium tuberculosis H37Rv | 1.56 | [1] |
| CPZEN-45 | Multidrug-Resistant M. tuberculosis | 6.25 | [1] |
| CPZEN-45 | Mycobacterium avium complex | 6.25-12.5 | [2] |
| Palmitoyl (B13399708) Caprazol (B1245282) (7) | Mycobacterium smegmatis ATCC607 | 6.25 | [3] |
| Palmitoyl Caprazol (7) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-12.5 | [3] |
| N6'-desmethyl palmitoyl caprazol (28) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-12.5 | [3] |
| N6'-desmethyl palmitoyl caprazol (28) | Vancomycin-resistant Enterococcus (VRE) | 3.13-12.5 | [3] |
Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis
Early research has elucidated that the primary molecular target of bioactive this compound derivatives, such as CPZEN-45, is the enzyme UDP-GlcNAc:decaprenyl-phosphate GlcNAc-1-phosphate transferase, commonly known as WecA (also referred to as TagO in Bacillus subtilis).[1] WecA catalyzes the first crucial step in the biosynthesis of the mycolylarabinogalactan-peptidoglycan complex, an essential component of the mycobacterial cell wall.
Specifically, WecA facilitates the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the donor molecule UDP-GlcNAc to the lipid carrier decaprenyl-phosphate (C50-P), forming GlcNAc-pyrophosphoryl-decaprenyl (GlcNAc-PP-C50).[1] This molecule serves as the foundation for the subsequent assembly of the arabinogalactan (B145846) polysaccharide chain. By inhibiting WecA, this compound derivatives effectively block the entire downstream pathway of mycolylarabinogalactan synthesis, leading to a compromised cell wall and ultimately, bacterial cell death. This targeted mechanism of action makes this compound derivatives highly specific for mycobacteria and other bacteria that rely on this pathway.
Experimental Protocols
Synthesis of this compound from Caprazamycins
This compound, the core of its active derivatives, can be obtained from a mixture of caprazamycins (CPZs) A-G through acidic treatment.[1]
Materials:
-
Mixture of caprazamycins (CPZs) A-G
-
Acidic solution (e.g., trifluoroacetic acid)
-
Solvents for extraction and purification (e.g., ethyl acetate, water)
-
Chromatography apparatus (e.g., silica (B1680970) gel column)
Procedure:
-
Dissolve the mixture of caprazamycins in a suitable solvent.
-
Treat the solution with an acidic catalyst and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Perform a liquid-liquid extraction to separate the organic and aqueous phases. The this compound will predominantly be in the organic layer.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel to yield the pure compound.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis. It relies on the reduction of the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
96-well microplates
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Alamar Blue reagent
-
Sterile water
-
Incubator (37°C)
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (medium only) and a positive control (bacteria with no drug).
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Seal the plates with paraffin (B1166041) film and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The early-stage research on this compound derivatives has identified a promising new class of antibacterial agents with a specific and potent mechanism of action against Mycobacterium tuberculosis. The inhibition of the WecA enzyme represents a validated and attractive target for the development of novel anti-tubercular drugs. Future research should focus on the synthesis and evaluation of a broader range of this compound analogs to establish a more comprehensive structure-activity relationship (SAR). Further studies are also warranted to investigate the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of the most promising lead compounds. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to combat tuberculosis and other challenging bacterial infections.
References
Methodological & Application
High-Throughput Screening of Caprazene Derivative Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazene derivatives, semi-synthetic analogs of the natural product caprazamycin, have emerged as a promising class of antibacterial agents, particularly against mycobacterial species such as Mycobacterium tuberculosis. These compounds function by inhibiting key enzymes involved in the biosynthesis of the bacterial cell wall, a validated target for antimicrobial therapy. High-throughput screening (HTS) of this compound derivative libraries is a critical step in the discovery and optimization of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for performing HTS campaigns with this compound derivative libraries.
Mechanism of Action and Signaling Pathway
This compound and its parent compounds, the caprazamycins, exert their antibacterial effect by inhibiting essential enzymes in the bacterial cell wall synthesis pathway. The primary target for many of these compounds is the phospho-MurNAc-pentapeptide translocase (MraY). MraY is an integral membrane enzyme that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a crucial step in the peptidoglycan biosynthesis pathway.
Interestingly, certain this compound derivatives, such as CPZEN-45, have been shown to also inhibit WecA (also known as RfeF). WecA is a UDP-GlcNAc:undecaprenyl-phosphate GlcNAc-1-phosphate transferase, which is involved in the biosynthesis of arabinogalactan (B145846) and other cell wall components in mycobacteria. Inhibition of either MraY or WecA disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following tables summarize the in vitro antibacterial activity of selected this compound derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv
| Compound | R Group Modification | MIC (µg/mL) |
| Caprazamycin B | (Natural Product) | 1.56 |
| CPZEN-45 | 1'''-Alkylamide | 0.78 |
| CPZEN-48 | 1'''-Anilide | 1.56 |
| CPZEN-51 | 1'''-Ester | 0.78 |
| Palmitoyl (B13399708) caprazol (B1245282) 7 | 3'''-Palmitoyl | 6.25 |
Table 2: Activity of this compound Derivatives against Other Mycobacterial and Bacterial Strains
| Compound | M. avium (MIC, µg/mL) | MRSA (MIC, µg/mL) | VRE (MIC, µg/mL) |
| Caprazamycin B | 12.5 | >100 | >100 |
| CPZEN-45 | 6.25 | 25 | 50 |
| CPZEN-48 | 12.5 | 50 | >100 |
| Palmitoyl caprazol 7 | - | 3.13 | 12.5 |
| N6'-desmethyl palmitoyl caprazol 28 | - | 6.25 | 3.13 |
Table 3: Enzymatic Inhibition by CPZEN-45
| Enzyme Target | IC50 (ng/mL) |
| WecA | 4 |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying novel this compound derivatives involves a primary screen of a large compound library, followed by hit confirmation, dose-response analysis, and secondary assays to determine the mechanism of action and cytotoxicity.
Primary Screen: Whole-Cell Growth Inhibition Assay (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a target bacterial strain in a 384-well plate format suitable for HTS.
Materials:
-
384-well clear, flat-bottom sterile microplates
-
This compound derivative library dissolved in DMSO
-
Bacterial strain of interest (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis)
-
Appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80)
-
Positive control antibiotic (e.g., Rifampicin)
-
Negative control (DMSO)
-
Resazurin (B115843) solution (0.02% w/v in sterile water)
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound derivative from the library into the wells of a 384-well plate. Dispense DMSO into negative control wells and the positive control antibiotic into positive control wells.
-
Bacterial Inoculum Preparation: Grow the bacterial strain to mid-log phase. Dilute the culture in the appropriate growth medium to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells of the compound-containing plates. The final volume in each well will be 50.1 µL.
-
Incubation: Seal the plates and incubate at 37°C with shaking for 3-5 days (incubation time will vary depending on the bacterial strain).
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for a further 4-6 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of bacterial growth for each compound compared to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., >80%) are considered primary hits.
Secondary Screen: MraY Inhibition Assay (Fluorescence-Based HTS)
This protocol describes a fluorescence-based assay to identify inhibitors of MraY in a high-throughput format.
Materials:
-
384-well black, low-volume microplates
-
Purified MraY enzyme
-
Fluorescently labeled substrate (e.g., N-ε-dansyl-labeled Lipid II precursor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl2, 0.05% Triton X-100)
-
Confirmed hits from the primary screen
-
Positive control inhibitor (e.g., Tunicamycin)
-
Automated liquid handler
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Dispense 100 nL of each hit compound into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of MraY enzyme solution in assay buffer to each well.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorescently labeled substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Data Acquisition: Measure the fluorescence polarization or fluorescence intensity at the appropriate wavelengths for the fluorescent substrate.
-
Data Analysis: Calculate the percent inhibition of MraY activity for each compound. Determine the IC50 values for the most potent inhibitors by performing a dose-response experiment.
Secondary Screen: WecA Inhibition Assay
A similar enzymatic assay can be developed for WecA, using a fluorescently labeled UDP-GlcNAc analog as the substrate. The protocol would follow the same general steps as the MraY inhibition assay, with optimization of buffer conditions and substrate/enzyme concentrations.
Cytotoxicity Assay
It is crucial to assess the toxicity of hit compounds against a mammalian cell line to ensure selectivity for the bacterial target.
Materials:
-
96-well clear, flat-bottom sterile microplates
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Resazurin solution
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the hit compounds to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add resazurin solution and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence or absorbance as described for the primary screen.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) for each compound. A high CC50 value indicates low cytotoxicity.
Conclusion
The high-throughput screening of this compound derivative libraries offers a powerful approach for the discovery of novel antibacterial agents. By employing a systematic workflow that includes primary whole-cell screening followed by target-based secondary assays and cytotoxicity profiling, researchers can efficiently identify and characterize promising lead compounds for further development. The protocols and data presented in these application notes provide a comprehensive guide for initiating and conducting successful HTS campaigns in the quest for new treatments against bacterial infections.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS is the gold standard for quantifying low concentrations of Caprazene analogs in complex biological matrices due to its exceptional sensitivity and selectivity.
Application Note: LC-MS/MS for Pharmacokinetic Studies
This protocol details the quantitative analysis of this compound analogs in plasma, serum, or urine, which is essential for pharmacokinetic, toxicokinetic, and metabolism studies. The method employs a simple protein precipitation step for sample clean-up.[1]
Experimental Protocol
1. Materials and Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of the target molecule is highly recommended.
-
Control biological matrix (e.g., blank plasma)
2. Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm)
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for the separation of the analyte from matrix components (a typical starting point is 5-10% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determined by infusing a standard solution of the this compound analog and its internal standard to identify the precursor ion ([M+H]⁺) and the most stable product ions.
4. Sample Preparation (Protein Precipitation): [1]
-
Thaw biological samples on ice.
-
Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Transfer to an autosampler vial for analysis.
Quantitative Data Summary
The following tables present typical validation parameters for an LC-MS/MS method for a piperazine (B1678402) derivative in a biological matrix.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = mx + c (determined experimentally) |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Lower Limit of Quantification (LLOQ) | 0.1 | < 15% | < 15% | 85 - 115% |
| Low QC | 0.3 | < 15% | < 15% | 85 - 115% |
| Mid QC | 10 | < 15% | < 15% | 85 - 115% |
| High QC | 80 | < 15% | < 15% | 85 - 115% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound analogs.
Application Note: Structural Confirmation by ¹H and ¹³C NMR
This protocol describes the preparation and analysis of a this compound analog sample for ¹H and ¹³C NMR to confirm its chemical structure.
Experimental Protocol
1. Materials and Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)). The choice of solvent depends on the solubility of the analog.
-
Internal standard (optional, e.g., Tetramethylsilane - TMS).
2. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation: [2]
-
Ensure the NMR tube is clean and dry to prevent contamination.
-
Weigh 5-25 mg of the this compound analog for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]
-
Ensure the sample is completely dissolved; vortex or gently sonicate if necessary.
-
If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette into the NMR tube.
-
The final volume in the NMR tube should be sufficient to cover the detection region (typically a height of 4-5 cm).
4. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule, serving as a fingerprint for the compound.
Application Note: Identification of Functional Groups in this compound Analogs
This protocol outlines the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of a solid this compound analog.
Experimental Protocol
1. Materials and Reagents:
-
Potassium bromide (KBr), spectroscopic grade, dried.
-
This compound analog sample.
2. Instrumentation:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
3. Sample Preparation (KBr Pellet Method):
-
Thoroughly clean and dry the mortar, pestle, and die set.
-
Place 1-2 mg of the solid this compound analog into the agate mortar and grind it into a fine powder.
-
Add approximately 200-300 mg of dry KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding for about a minute to ensure a homogenous mixture.
-
Transfer the mixture into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
Carefully remove the pellet from the die.
4. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Visualizations
Caption: General workflow for the analytical characterization of this compound analogs.
Caption: Logic for selecting an analytical method based on the research objective.
References
Troubleshooting & Optimization
Strategies to minimize off-target effects of Caprazene derivatives.
Technical Support Center: Caprazene Derivatives
Disclaimer: "this compound" appears to be a hypothetical compound. The following technical support guide is based on established principles for small molecule kinase inhibitors, as off-target effects are a common challenge in their development. The strategies and protocols described are broadly applicable to researchers working with novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my this compound derivative experiments?
A1: Off-target effects occur when a compound, such as a this compound derivative, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1]
-
Poor Clinical Translatability: Promising preclinical results may not be replicated in clinical trials if the efficacy was due to off-target effects or if these effects cause unforeseen side effects in humans.
Minimizing off-target effects is crucial for generating reliable data and developing safe, effective therapeutics.[1]
Q2: I'm observing unexpected toxicity with my this compound derivative. How can I determine if this is due to an off-target effect?
A2: This is a common issue when developing new inhibitors.[2] A systematic approach is needed to distinguish between on-target and off-target toxicity.
-
Use a Structurally Different Control: Test a compound with a different chemical scaffold that inhibits the same primary target. If this control compound does not produce the same toxicity, the effect is likely off-target and specific to your this compound derivative's structure.[3]
-
Genetic Validation: The most definitive method is to use CRISPR or siRNA to knock down or knock out the intended target. If the this compound derivative still causes toxicity in cells lacking the primary target, the toxicity is unequivocally due to off-target effects.[2][4]
-
Dose-Response Analysis: Carefully titrate your compound to find the lowest effective concentration for on-target activity.[1] Off-target effects are often more pronounced at higher concentrations.
-
Rescue Experiment: If available, transfecting cells with a drug-resistant mutant of the target protein should prevent the on-target effects. If the toxicity persists, it is likely an off-target phenomenon.[3]
Q3: What are the primary medicinal chemistry strategies to improve the selectivity of my this compound derivatives?
A3: Improving selectivity is a key goal in drug development. Several strategies can be employed:
-
Structure-Based Drug Design (SBDD): Use the crystal structure of your target to design modifications to the this compound scaffold that exploit unique features of the target's binding site not present in other kinases.[4] This can involve adding chemical groups that interact with non-conserved amino acid residues.[5]
-
Targeting Inactive Conformations: Design derivatives that bind to the inactive (e.g., "DFG-out") conformation of the target kinase. This conformation is often more diverse across the kinome than the active state, which can lead to greater selectivity.[4]
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the binding site of your target, you can add a reactive group (a "warhead") to your this compound derivative to form a covalent bond. This can significantly increase both potency and selectivity.[4][5]
-
Exploiting the "Gatekeeper" Residue: The "gatekeeper" residue is an amino acid in the ATP-binding pocket that controls access to a deeper hydrophobic pocket. Designing your derivative to interact specifically with the gatekeeper of your target kinase can enhance selectivity. For example, a bulky substituent can be added to clash with kinases that have a large gatekeeper residue, thereby preventing binding.[5]
Q4: How can I proactively profile and minimize the off-target effects of a new this compound derivative?
A4: A multi-pronged approach is recommended:
-
In Vitro Kinase Profiling: Screen your derivative against a large panel of kinases (e.g., a kinome scan) at a fixed concentration (e.g., 1 µM) to identify potential off-targets early.[3] Follow up with IC50 determinations for any significant hits.
-
Confirm Cellular Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the intended target in a cellular environment.[6][7] A lack of target engagement in cells, despite in vitro potency, could suggest issues with cell permeability or that the observed cellular phenotype is due to off-target effects.
-
Global Off-Target Profiling in Cells: Employ unbiased techniques like phosphoproteomics to see how your this compound derivative affects global cellular signaling.[8] Unexpected changes in phosphorylation patterns can reveal the modulation of off-target pathways.[3]
Troubleshooting Guides
Issue 1: My this compound derivative shows high cytotoxicity at concentrations required for on-target efficacy.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[3]2. Test a structurally distinct inhibitor of the same target. | 1. Identification of off-target kinases that may be responsible for the toxicity.2. If toxicity persists with a different inhibitor, it may be an on-target effect.[3] |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve for both on-target activity and cytotoxicity.2. Use the lowest effective concentration in your experiments.[1] | 1. Determine a therapeutic window where on-target effects are observed without significant toxicity. |
| Compound Solubility Issues | 1. Check the solubility of your compound in the cell culture medium.2. Always include a vehicle-only control (e.g., DMSO) to rule out solvent toxicity. | 1. Prevents compound precipitation, which can cause non-specific cellular stress and toxicity.[3] |
Issue 2: The observed cellular phenotype is inconsistent with the known biology of the target.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dominant Off-Target Effect | 1. Use CRISPR or siRNA to deplete the primary target and re-treat with your compound.[2]2. Perform a phosphoproteomics experiment to identify unexpectedly modulated pathways. | 1. If the phenotype persists after target depletion, it is definitively an off-target effect.2. Identification of signaling pathways affected by off-target interactions. |
| Activation of Compensatory Pathways | 1. Use Western blotting to probe for the activation of known resistance or feedback pathways.2. Consider combining your this compound derivative with an inhibitor of the compensatory pathway. | 1. A clearer understanding of the cellular response to your inhibitor.2. Potentially more consistent and interpretable results.[3] |
| Inhibitor Instability | 1. Check the stability of your compound under your experimental conditions (e.g., in media at 37°C over time). | 1. Ensures that the observed effects are due to the compound itself and not a degradation product. |
Quantitative Data Summary
The following table presents hypothetical data for a series of this compound derivatives designed to inhibit a target kinase, "Tgt-Kinase."
| Compound ID | Tgt-Kinase IC50 (nM) | Off-Target Kinase-X IC50 (nM) | Off-Target Kinase-Y IC50 (nM) | Selectivity Ratio (X/Tgt) | Cytotoxicity CC50 (µM) |
| CZ-1 | 15 | 80 | 1200 | 5.3 | 0.5 |
| CZ-2 | 25 | 2500 | >10000 | 100 | 8.2 |
| CZ-3 (Covalent) | 5 | >10000 | >10000 | >2000 | >20 |
-
IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency.
-
Selectivity Ratio: The ratio of the IC50 for an off-target kinase to the IC50 for the target kinase. A higher ratio indicates greater selectivity.
-
CC50: The half-maximal cytotoxic concentration. Higher values indicate less cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a this compound derivative against a broad panel of kinases to identify on- and off-targets.
Methodology: This protocol describes a general method for kinase profiling, often performed by commercial services using radiometric or fluorescence-based assays.[9]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). For IC50 determination, create a series of dilutions (e.g., 10-point, 3-fold serial dilutions).[9]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 values.[9]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes) to allow the kinase reaction to proceed.[1]
-
Detection: Stop the reaction and measure the signal (e.g., radioactivity, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a this compound derivative in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[7]
-
Cell Treatment: Treat intact cells with the desired concentration of the this compound derivative or a vehicle control for a specified time (e.g., 1 hour at 37°C).[6]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[6][10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[6]
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA.[6][11]
-
Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the control indicates target stabilization and therefore, engagement.[6]
Protocol 3: Phosphoproteomics Workflow for Off-Target Discovery
Objective: To identify on- and off-target signaling pathway modulation by a this compound derivative in an unbiased manner.
-
Sample Preparation: Culture cells and treat with the this compound derivative or vehicle control for a relevant time period.
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors.[12] Denature, reduce, and alkylate the proteins. Digest the proteins into peptides using an enzyme like trypsin.[12][13]
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture. This is typically done using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[14]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The mass spectrometer will sequence the peptides and identify the sites of phosphorylation.
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides from the raw mass spectrometry data. Compare the abundance of phosphopeptides between the compound-treated and control samples to identify phosphorylation sites that are significantly up- or down-regulated.
-
Pathway Analysis: Use bioinformatics tools to map the differentially regulated phosphoproteins to known signaling pathways. This can reveal which pathways are being modulated by the this compound derivative, providing clues to both on-target and potential off-target effects.
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Caption: Experimental workflow for characterizing the selectivity of a this compound derivative.
Caption: Troubleshooting logic for determining if an observed effect is on-target or off-target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Caprazene Derivatization
Welcome to the technical support center for Caprazene derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful derivatization of this compound. Given the structural complexity of this compound, a liponucleoside antibiotic, derivatization requires careful optimization of reaction conditions to achieve desired yields and avoid side products.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on the this compound molecule available for derivatization?
A1: The this compound molecule possesses several nucleophilic functional groups amenable to derivatization. These include a primary amine on the aminomethyl-dihydroxyoxolane moiety, multiple secondary hydroxyl groups on the sugar rings, and a carboxylic acid on the diazepine (B8756704) ring.[3] The choice of derivatizing agent and reaction conditions will determine the selectivity of the reaction towards a specific functional group.
Q2: What are the most common challenges encountered during the derivatization of complex natural products like this compound?
A2: Derivatizing complex molecules like this compound presents several challenges:
-
Site Selectivity: With multiple reactive sites, achieving derivatization at a specific functional group without affecting others can be difficult.[4][5]
-
Low Yield: Incomplete reactions are a common issue, leading to low yields of the desired derivative.[6] This can be due to suboptimal reaction conditions, steric hindrance, or reagent instability.
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, complicating purification and reducing the yield of the target compound.[7]
-
Product Instability: The resulting derivative may be unstable under the reaction or purification conditions.[8]
-
Purification: Separating the desired derivative from unreacted starting materials, reagents, and byproducts can be challenging due to similar polarities.[9]
Q3: How can I improve the site selectivity of my derivatization reaction?
A3: Improving site selectivity often involves a combination of strategies:
-
Protecting Groups: Temporarily blocking more reactive functional groups with protecting groups can direct the derivatization to the desired site.
-
Enzymatic Catalysis: Enzymes can offer high chemo- and regioselectivity for modifying complex molecules.[10]
-
Targeted Reagents: Utilizing derivatizing agents with specific reactivity towards a particular functional group can enhance selectivity. For example, using an isocyanate would primarily target the primary amine.[11]
-
Reaction Condition Optimization: Carefully controlling pH, temperature, and solvent can influence the relative reactivity of different functional groups.[8]
Troubleshooting Guides
Low Derivatization Yield
A low yield of the desired this compound derivative is a frequent problem. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor reaction progress using an appropriate analytical technique like TLC or HPLC.[11] |
| Insufficient Reagent | Increase the molar ratio of the derivatizing agent to this compound. A 2 to 10-fold excess is often a good starting point.[8] |
| Poor Solubility | Ensure both this compound and the derivatizing reagent are fully dissolved. Consider using a co-solvent system.[8] |
| Reagent Degradation | Use fresh, high-quality derivatizing agents. If the reagent is moisture-sensitive (e.g., anhydrides, isocyanates), use anhydrous solvents and an inert atmosphere.[11] |
| Suboptimal pH | The reactivity of functional groups, particularly amines, is pH-dependent. Optimize the pH of the reaction mixture to ensure the target functional group is in its most reactive state.[8] |
| Steric Hindrance | The complex 3D structure of this compound may hinder the approach of the derivatizing agent. Increasing the reaction temperature or time may help overcome this.[8] |
Presence of Multiple Products
The formation of multiple products indicates a lack of selectivity.
| Possible Cause | Recommended Solution |
| Reaction at Multiple Sites | Employ protecting group strategies for more reactive functional groups. Alternatively, explore site-selective derivatization methods.[12] |
| Side Reactions | Modify reaction conditions (e.g., lower temperature, different solvent) to disfavor side reactions.[13] Ensure the purity of starting materials to avoid reactions with impurities.[6] |
| Degradation of Product | If the desired derivative is unstable, consider milder reaction conditions or a different derivatization strategy. Analyze for degradation products to understand the decomposition pathway. |
Difficulty in Product Purification
Challenges in isolating the derivatized product are common with complex reaction mixtures.
| Possible Cause | Recommended Solution |
| Similar Polarity of Components | Optimize the chromatographic purification method (e.g., different solvent system, different stationary phase). Consider derivatizing with a tag that significantly alters the polarity of the product. |
| Excess Reagent Interference | After the reaction is complete, add a quenching agent to react with the excess derivatizing reagent, converting it into a more easily separable compound.[7] |
| Emulsion during Extraction | During aqueous workup, emulsions can form. To break them, add brine (saturated NaCl solution) and gently swirl.[13] |
Experimental Protocols
General Protocol for N-Acylation of this compound's Primary Amine
This protocol is a general guideline for acylating the primary amine of this compound using an acid anhydride (B1165640) and should be optimized for specific anhydrides and desired outcomes.
-
Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).
-
Reagent Addition: Add the acylating agent (e.g., acetic anhydride, 1.2-2.0 equivalents) to the solution.
-
Catalyst (Optional): For less reactive systems, a base catalyst such as pyridine (B92270) or DMAP (0.1 equivalents) can be added.[13]
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a dilute aqueous base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (if a basic catalyst was used), water, and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows
Troubleshooting Low Derivatization Yield
General Workflow for this compound Derivatization
References
- 1. Origin of the 3-methylglutaryl moiety in caprazamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Manipulation of the Caprazamycin Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H31N5O12 | CID 68249819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 5. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [Development of Selective Reactions in the Synthesis of Medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Improving the solubility of Caprazene compounds for in vitro testing.
Technical Support Center: Caprazene Compound Solubility
Welcome to the technical support center for improving the solubility of this compound compounds for in vitro testing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving a new, poorly soluble this compound compound for an in vitro assay?
A1: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the standard first choice due to its high solubilizing power for many nonpolar compounds and its compatibility with most cell-based assays at low final concentrations.[1][2]
Q2: My this compound compound is dissolved in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how can I fix it?
A2: This common issue is known as "crashing out" or "antisolvent precipitation."[3] It occurs because the compound, while soluble in the organic stock solution, is not soluble in the final aqueous environment once the DMSO is diluted.[4] Here are several strategies to mitigate this:
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise or serial dilution. Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing to facilitate rapid dispersion and avoid localized high concentrations.[1][4]
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of the this compound compound to a level below its aqueous solubility limit.[3]
-
Lower Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize both cytotoxicity and precipitation potential.[4][5]
Q3: What are some alternative solvents if DMSO is not effective or is incompatible with my assay?
A3: If DMSO is not suitable, other water-miscible organic solvents can be tested. The choice depends on the specific compound and the tolerance of your experimental system.[1] Always run a vehicle control to account for any effects of the solvent itself.[6] Common alternatives are listed in the table below.
Q4: Can I use pH modification to improve the solubility of my this compound compound?
A4: Yes, if your compound contains ionizable functional groups (e.g., acidic or basic moieties). Adjusting the pH of the aqueous buffer can significantly increase the solubility of pH-dependent compounds.[3][7] However, you must ensure the final pH is compatible with your biological assay and will not harm your cells.[3]
Q5: What are co-solvents and how can they help?
A5: A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of poorly soluble drugs.[8][9] By blending solvents, you can reduce the polarity of the aqueous environment, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.[8][10] Common co-solvents include polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, and ethanol.[10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Solution & Next Steps |
| Precipitation in DMSO Stock Solution | The compound's solubility limit in DMSO has been exceeded, or the compound has low stability in DMSO. | Gently warm the solution (e.g., 37°C water bath for 5-10 minutes) and vortex or sonicate to aid dissolution.[1] If it persists, the stock concentration may be too high. Prepare a new, more dilute stock. Store aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[1][5] |
| Immediate Precipitation in Aqueous Media | The final concentration exceeds the compound's kinetic solubility. The dilution technique is causing rapid solvent exchange ("crashing out").[4] | Decrease the final working concentration.[3] Use pre-warmed (37°C) media.[4] Employ a serial dilution method: first create an intermediate dilution of the DMSO stock in media, then add this to the final culture volume.[4] |
| Precipitation Over Time in Culture (e.g., after several hours) | The compound is in a supersaturated, thermodynamically unstable state in the media.[1] The compound may be binding to proteins (e.g., in FBS) and forming insoluble complexes.[3] | Reduce the incubation time if the experimental design allows.[3] Consider using solubility-enhancing excipients like cyclodextrins, which can form stable inclusion complexes.[1][12] Try reducing the serum (FBS) percentage in your media, but monitor for effects on cell health.[3] |
| High Background or Artifacts in Assay Results | The compound may be forming small, non-visible aggregates that cause non-specific interactions or light scattering.[1] | Visually inspect the solution for any slight turbidity.[1] Consider performing a kinetic solubility test (see Protocol 2) to determine the concentration at which aggregation begins. Filter the final working solution through a 0.22 µm filter if compatible with the compound. |
Data Presentation: Solvents & Co-solvents
Table 1: Common Organic Solvents for Stock Solutions Note: Always determine the maximum tolerated solvent concentration for your specific cell line.
| Solvent | Typical Starting Stock Conc. | Recommended Max Final Conc. in Media | Key Characteristics |
| DMSO (Dimethyl Sulfoxide) | 10-100 mM | < 0.5% (ideally < 0.1%)[4][5] | Excellent solubilizing power for hydrophobic compounds; aprotic.[2] Can be cytotoxic at higher concentrations.[13] |
| Ethanol | 10-50 mM | < 0.5% | Less toxic than DMSO for some cell lines, but also generally a weaker solvent for highly lipophilic compounds.[14] |
| DMF (Dimethylformamide) | 10-50 mM | < 0.1% | Strong solvent, but generally more toxic than DMSO. Use with caution.[14] |
| Acetone | 10-20 mM | < 0.5% | Can be a suitable choice for some compounds and is often less toxic than DMF.[14] |
Table 2: Common Co-solvents for Improving Aqueous Solubility Note: Co-solvents are added to the final aqueous solution. The final concentration must be optimized for both solubility and cell viability.
| Co-solvent | Typical Final Concentration Range | Mechanism of Action |
| PEG 400 (Polyethylene Glycol 400) | 1-10% | Reduces solvent polarity. Pharmaceutically acceptable.[10] |
| Propylene Glycol | 1-20% | Reduces water's ability to "squeeze out" hydrophobic compounds.[10][15] |
| Glycerol | 1-20% | Similar to propylene glycol; increases viscosity.[10] |
| Tween® 80 | 0.1-1% | Surfactant that forms micelles to encapsulate hydrophobic molecules.[11] |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes where the hydrophobic compound sits (B43327) inside the cyclodextrin (B1172386) cavity.[1][11] |
Experimental Protocols & Visualizations
Protocol 1: Preparation and Dilution of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a stock solution and diluting it into an aqueous medium to minimize precipitation.
Methodology:
-
Preparation of Stock Solution:
-
Weigh a precise amount of the this compound compound into a sterile, conical tube.
-
Add the required volume of high-purity, sterile DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes. If dissolution is difficult, brief sonication or gentle warming in a 37°C water bath for 5-10 minutes can be applied.[1]
-
Visually confirm that all solid material has dissolved.
-
Aliquot the stock solution into smaller volumes for single use and store at -20°C or -80°C to avoid freeze-thaw cycles.[1][5]
-
-
Dilution into Aqueous Medium:
-
Pre-warm the complete cell culture medium or aqueous buffer to 37°C.[4]
-
To minimize precipitation, perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, first dilute the stock 1:100 in media to create a 100 µM intermediate solution.
-
While gently vortexing the pre-warmed media, add the required volume of the intermediate stock solution dropwise.[4] This rapid mixing is crucial.[1]
-
Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to cells.[4]
-
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol helps determine the concentration at which a this compound compound begins to precipitate from an aqueous solution, providing a practical upper limit for in vitro assay concentrations.[3]
Methodology:
-
Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate in triplicate.[3]
-
Add the aqueous buffer or cell-free medium of interest (e.g., 198 µL) to each well to achieve a consistent final DMSO concentration (e.g., 1%).[3]
-
Include a DMSO-only control.
-
Seal the plate and shake at room temperature for 1-2 hours.[3]
-
Measure the turbidity of each well by reading the absorbance (optical density) at a wavelength where the compound does not absorb, typically between 500-700 nm (e.g., 620 nm).[3]
-
The concentration at which the absorbance begins to increase significantly above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. bepls.com [bepls.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
Validation & Comparative
The Rise of Novel Antitubercular Agents: A Comparative Analysis Against Isoniazid
For Immediate Release
In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates the urgent development of novel therapeutics. While isoniazid (B1672263) has long been a cornerstone of first-line TB treatment, its efficacy is increasingly compromised. This guide provides a comparative analysis of two promising classes of novel antitubercular agents—pyrazole (B372694) and carboxamide derivatives—against the benchmark drug, isoniazid. The data presented herein is intended for researchers, scientists, and drug development professionals actively seeking to advance TB treatment paradigms.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro antitubercular activity of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative pyrazole and carboxamide derivatives against Mycobacterium tuberculosis H37Rv, in comparison to isoniazid. Lower MIC values indicate higher potency.
| Compound Class | Specific Derivative | MIC (µg/mL) against M. tuberculosis H37Rv | Reference Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| Pyrazole Derivative | Compound 9o (a pyrazolylpyrazoline hybrid) | 12.5 | Isoniazid | 0.20[1] |
| Compound 9k (a pyrazolylpyrazoline hybrid) | 12.5 | |||
| Compound 5a (a predicted pyrazole derivative) | 2.23 (µM) | |||
| Compound 5c (a predicted pyrazole derivative) | 4.61 (µM) | |||
| Carboxamide Derivative | Compound 20d (a 1,4-DHP derivative) | Most active in its series (specific MIC not stated) | Isoniazid | 0.66 (µM)[2] |
| Compound 43b | 0.12 (µM) | |||
| N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide | <2 | |||
| Isoniazid Derivative | Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | 0.14 (µM) against INH-resistant strain | Isoniazid | 0.0729–1.458 (µM) against replicating M.tb[3] |
| Imidazole and indazole derivatives (2-5) | 0.11–0.23 (µM) |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The data indicates that while some novel derivatives show promising activity, direct superiority to isoniazid varies depending on the specific chemical scaffold. Notably, certain carboxamide and isoniazid derivatives have demonstrated potent activity, with some even showing efficacy against isoniazid-resistant strains.[3]
Experimental Protocols: Determining Antitubercular Efficacy
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antitubercular drug candidates. The most common methods employed in the cited studies are broth microdilution assays, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).
Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA) Protocol
This colorimetric assay is a widely used method for determining the MIC of antitubercular compounds.[4]
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard turbidity to ensure a standardized inoculum density.
-
Drug Dilution Series: The test compounds and control drugs (e.g., isoniazid, rifampicin) are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Indicator Dye: A solution of Alamar Blue (resazurin) is added to each well.
-
Result Interpretation: After further incubation, a color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change, signifying the inhibition of bacterial metabolism and growth.
Visualizing the Drug Development Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel antitubercular compounds.
Mechanism of Action: A Tale of Two Targets
Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It achieves this by targeting the enoyl-acyl carrier protein reductase, InhA.
The novel pyrazole and carboxamide derivatives investigated often exhibit different or multiple mechanisms of action. For instance, some pyrazole derivatives have also been designed to target InhA, while others may act on different essential enzymes in M. tuberculosis. The diversity in their mechanisms of action is a key advantage, as it offers the potential to overcome existing resistance mechanisms to isoniazid.
The following diagram illustrates the established mechanism of action for isoniazid.
References
- 1. Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
A Head-to-Head Comparison: Caprazene Derivatives vs. Rifampicin in the Fight Against Tuberculosis
For Immediate Release
In the ongoing battle against tuberculosis (TB), a global health threat exacerbated by the rise of multidrug-resistant strains, the scientific community is in constant pursuit of novel and more effective antimicrobial agents. This guide provides a detailed, data-driven comparison of a promising new class of compounds, the Caprazene derivatives, with the long-standing first-line anti-TB drug, rifampicin (B610482). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial potency, mechanisms of action, and safety profiles.
Executive Summary
This compound derivatives, particularly the semi-synthetic analog CPZEN-45, have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. They operate through a novel mechanism of action, targeting the essential bacterial enzyme MraY, which is involved in cell wall synthesis. This is a significant departure from rifampicin's well-established mechanism of inhibiting bacterial RNA polymerase. While rifampicin remains a cornerstone of TB therapy, the distinct target of this compound derivatives presents a valuable alternative, especially in the context of rifampicin-resistant TB. This guide synthesizes available in vitro data to offer a comparative perspective on their efficacy and safety.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro activity and cytotoxicity of this compound derivatives (represented by CPZEN-45) and rifampicin. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Antibacterial Activity against Mycobacterium tuberculosis
| Compound | Mtb Strain | MIC (µg/mL) | Reference |
| CPZEN-45 | H37Rv (drug-susceptible) | 1.56 | [1][2][3][4][5] |
| MDR-Mtb | 6.25 | [1][2][3][4][5] | |
| Rifampicin | H37Rv (drug-susceptible) | 0.008 - 5 | |
| MDR-Mtb | >1.0 |
Note: MIC values for rifampicin can vary significantly depending on the specific Mtb isolate and the testing methodology used.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| CPZEN-45 | - | - | Reported as non-toxic in cell assays | [2][3][4] |
| Rifampicin | HepG2 (human liver carcinoma) | MTT | 25.25 (µg/mL) (~30.7 µM) | [6] |
| VERO (monkey kidney epithelial) | Viability Assay | >100 | [7] |
Mechanisms of Action: A Tale of Two Targets
The fundamental difference between this compound derivatives and rifampicin lies in their molecular targets within the bacterial cell.
This compound Derivatives: These compounds inhibit phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) , an essential enzyme in the bacterial cell wall biosynthesis pathway. By blocking MraY, this compound derivatives prevent the formation of Lipid I, a crucial intermediate in peptidoglycan synthesis, ultimately leading to cell death.
Rifampicin: This well-known antibiotic targets the β-subunit of DNA-dependent RNA polymerase (RNAP) . By binding to RNAP, rifampicin sterically obstructs the path of the elongating RNA transcript, thereby inhibiting RNA synthesis and preventing the production of essential proteins.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)
The MIC of the test compounds against M. tuberculosis can be determined using the REMA method.
-
Preparation of Drug Dilutions: Two-fold serial dilutions of the test compounds (e.g., this compound derivatives, rifampicin) are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: A standardized inoculum of the M. tuberculosis strain is prepared to a specific McFarland standard and further diluted to achieve a final concentration of approximately 5 x 104 CFU/mL in each well.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Resazurin: After the initial incubation, a resazurin solution (typically 0.01-0.02% w/v) is added to each well.
-
Final Incubation and Reading: The plates are re-incubated for 24-48 hours. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assessment: MTT Assay
The in vitro cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: The selected mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion and Future Perspectives
The available data suggests that this compound derivatives, exemplified by CPZEN-45, represent a promising new frontier in anti-tuberculosis drug discovery. Their potent activity against both drug-sensitive and MDR-Mtb, coupled with a novel mechanism of action and low in vitro cytotoxicity, positions them as valuable candidates for further development. While rifampicin will undoubtedly remain a critical component of TB treatment regimens, the unique properties of this compound derivatives offer the potential to address the urgent challenge of drug resistance.
Further head-to-head comparative studies under standardized conditions are crucial to more definitively delineate the relative efficacy and safety of these two classes of antibiotics. Moreover, in vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of this compound derivatives and to confirm their therapeutic potential in a preclinical setting. The development of new drugs with novel mechanisms of action is paramount to staying ahead of the evolving threat of antibiotic resistance, and this compound derivatives are a significant step in this direction.
References
- 1. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Pharmacokinetics of CPZEN-45, a Novel Anti-Tuberculosis Drug, in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic determination of CPZEN-45, a novel anti-tubercular drug, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic impacts of rifampicin and doxorubicin against thioacetamide-induced hepatocellular carcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative toxicity analysis of Caprazene analogs and ethambutol.
A comprehensive guide for researchers and drug development professionals on the known toxicities of the anti-tubercular agent Ethambutol and the emerging class of Caprazene analogs.
This guide provides a detailed comparison of the toxicological profiles of Ethambutol, a first-line anti-tuberculosis drug, and this compound analogs, a newer class of antibacterial agents. While extensive data is available for Ethambutol, research into the toxicity of this compound analogs is still in its early stages. This document summarizes the current understanding of their mechanisms of action and toxicities, supported by available experimental data.
Executive Summary
Ethambutol is a well-established anti-tubercular drug, but its clinical use is limited by a significant risk of dose-dependent ocular toxicity. The mechanisms underlying this toxicity are multifaceted, involving mitochondrial dysfunction and metal chelation in retinal ganglion cells. In contrast, this compound analogs are a promising new class of antibiotics that target a different step in the bacterial cell wall synthesis pathway. Preliminary in vitro studies suggest that some this compound analogs exhibit moderate cytotoxicity against human liver cells. However, a comprehensive in vivo toxicological profile for this class of compounds is not yet available in the public domain, precluding a direct and detailed comparative toxicity assessment with Ethambutol at this time.
Mechanism of Action
The distinct mechanisms of action of Ethambutol and this compound analogs are crucial for understanding their selective activity against mycobacteria and their potential off-target toxicities.
-
Ethambutol: This bacteriostatic agent specifically inhibits the arabinosyl transferases, enzymes essential for the polymerization of arabinan, a key component of the mycobacterial cell wall. This disruption of the cell wall synthesis increases the permeability to other antimicrobial drugs.
-
This compound Analogs: These nucleoside antibiotics inhibit MraY, a membrane-associated enzyme that catalyzes an early step in the biosynthesis of peptidoglycan, another critical component of the bacterial cell wall.
Below is a simplified representation of their respective targets in the bacterial cell wall synthesis pathway.
Toxicity Profile of Ethambutol
The primary and most significant toxicity associated with Ethambutol is optic neuropathy, which is typically dose-dependent and often reversible upon early discontinuation of the drug.
Ocular Toxicity
The hallmark of Ethambutol toxicity is a retrobulbar optic neuritis, which can manifest as:
-
Decreased visual acuity
-
Blurred vision
-
Central or bitemporal scotomas
-
Red-green color blindness
The risk of developing optic neuropathy increases with higher doses and longer duration of treatment.
| Dose of Ethambutol | Incidence of Optic Neuropathy |
| ≤ 15 mg/kg/day | < 1% |
| 25 mg/kg/day | 5-6% |
| > 35 mg/kg/day | ~18% |
| Data compiled from multiple clinical studies. |
The proposed mechanisms for Ethambutol-induced ocular toxicity include:
-
Mitochondrial Dysfunction: Ethambutol may interfere with mitochondrial function in the retinal ganglion cells.
-
Metal Chelation: Ethambutol's chelating properties may disrupt the balance of essential metal ions like zinc and copper in the optic nerve.
The following diagram illustrates the proposed pathway of Ethambutol-induced ocular toxicity.
Hepatotoxicity
While much less common than ocular toxicity, there have been rare reports of liver injury associated with Ethambutol. However, because it is almost always administered in combination with other potentially hepatotoxic anti-tubercular drugs like isoniazid (B1672263) and rifampin, it is difficult to definitively attribute hepatotoxicity to Ethambutol alone. The mechanism of Ethambutol-induced liver injury is thought to be hypersensitivity.
Toxicity Profile of this compound Analogs
The toxicological data for this compound analogs is currently limited. The available information is primarily from in vitro studies.
Cytotoxicity
Some studies on this compound analogs have reported moderate cytotoxicity against the human hepatoma cell line, HepG2.
| This compound Analog | IC50 against HepG2 cells |
| Various Analogs | 12-25 µM |
| Data from preliminary in vitro cytotoxicity assays. |
It is important to note that in vitro cytotoxicity does not always translate to in vivo toxicity, and further studies are required to understand the safety profile of these compounds in animal models and eventually in humans.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The general workflow for such an experiment is as follows:
Conclusion and Future Directions
This guide highlights the current state of knowledge regarding the toxicity of Ethambutol and this compound analogs. Ethambutol's primary toxicity is well-characterized as a dose-dependent optic neuropathy. For this compound analogs, the available data is still preliminary, with some in vitro studies indicating potential cytotoxicity.
A direct and comprehensive comparative toxicity analysis is not yet possible due to the lack of extensive preclinical and clinical safety data for this compound analogs. Future research should focus on:
-
In vivo toxicity studies of lead this compound analogs in animal models to determine their overall safety profile, including potential effects on the optic nerve, liver, and other organs.
-
Dose-response relationship studies to establish safe therapeutic windows.
-
Mechanistic studies to elucidate the pathways of any observed toxicities.
Such data will be critical for the continued development of this compound analogs as potentially safer and effective alternatives to current anti-tubercular therapies.
Validating the Mechanism of Action of Caprazene Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caprazene derivatives' performance against other alternatives in the fight against Mycobacterium tuberculosis. The information presented is supported by experimental data to validate the mechanism of action and facilitate informed decisions in antitubercular drug development.
This compound derivatives, semisynthetic antibiotics derived from caprazamycins, have emerged as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. Their primary mechanism of action involves the inhibition of the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), a critical component in the biosynthesis of the bacterial cell wall. This guide delves into the specifics of this mechanism, offering a comparative analysis with other MraY inhibitors and standard anti-tuberculosis drugs.
Comparative Efficacy Against Mycobacterium tuberculosis
The in vitro activity of this compound derivatives and comparator compounds is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of a drug's efficacy, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Compound | Target Enzyme | M. tuberculosis Strain | MIC (µg/mL) |
| This compound Derivatives | |||
| CPZEN-45 | MraY / WecA | H37Rv (drug-susceptible) | 0.2 - 1.56 |
| Multidrug-Resistant (MDR) | 6.25 - 6.5 | ||
| CPZEN-48 | MraY | H37Rv (drug-susceptible) | Potent |
| CPZEN-51 | MraY | H37Rv (drug-susceptible) | Potent |
| Other MraY Inhibitors | |||
| Muraymycin D1 | MraY / WecA | H37Rv (drug-susceptible) | 1.56 - 6.25 |
| Capuramycin Analogue (RS-118641) | MraY | M. tuberculosis | 1 - 2 |
| MDR M. tuberculosis | 0.5 - 2 | ||
| Standard TB Drugs | |||
| Isoniazid | InhA | H37Rv (drug-susceptible) | 0.06 |
| Ethambutol | EmbB | H37Rv (drug-susceptible) | 2.0 |
In Vitro Enzyme Inhibition
The inhibitory activity of these compounds against their target enzymes is a direct measure of their mechanism of action. The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (µM) |
| This compound Derivatives | ||
| CPZEN-45 | TagO (B. subtilis) | ~0.05 (ng/mL) |
| Other MraY Inhibitors | ||
| Muraymycin D1 | MurX (MraY) | 0.096 - 0.69 |
| Muraymycin D1-amide | MurX (MraY) | Low µM range |
| Muraymycin D2 | MraY | 0.01 |
| Capuramycin | MraY | 0.13 |
Mechanism of Action: Targeting Peptidoglycan Synthesis
This compound derivatives exert their antibacterial effect by disrupting the synthesis of peptidoglycan, a vital component of the bacterial cell wall that provides structural integrity and protection. The specific target is the enzyme MraY, which catalyzes the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a crucial, membrane-associated step in the peptidoglycan biosynthesis pathway. By inhibiting MraY, this compound derivatives effectively halt the production of new peptidoglycan units, leading to cell wall damage and ultimately, bacterial cell death.
Interestingly, the derivative CPZEN-45 has been shown to also inhibit WecA, another enzyme involved in the synthesis of the mycobacterial cell wall core, suggesting a dual-pronged attack.[1]
Mycobacterium tuberculosis Peptidoglycan Biosynthesis Pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis
This protocol outlines the broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.
1. Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
2. Drug Preparation:
-
Prepare stock solutions of the test compounds (this compound derivatives, comparators) in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth to achieve the desired final concentration range.
3. Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a drug-free growth control well and a sterility control well (broth only).
-
Seal the plates and incubate at 37°C in a humidified incubator.
4. Reading and Interpretation:
-
After 7-14 days of incubation, or once growth is clearly visible in the drug-free control well, assess bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.
References
Performance Benchmark of Novel Caprazene Derivatives in Oncology Research
This guide provides a comparative analysis of new Caprazene derivatives, CZ-2 and CZ-3, against established MEK inhibitors. The data presented herein is intended to offer an objective overview for researchers and professionals in drug development, based on standardized in-vitro experimental models.
The this compound derivatives are novel small-molecule inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 enzymes. Dysregulation of this pathway is a critical factor in many human cancers. This guide benchmarks their performance against Trametinib and Selumetinib, two well-established MEK inhibitors used in clinical practice.
Comparative Performance Data
The following tables summarize the key performance indicators of the new this compound derivatives in comparison to existing alternatives.
Table 1: Biochemical Assay - Kinase Inhibition
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 and MEK2 enzymes. Lower values indicate greater potency.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| CZ-2 | 0.8 | 1.1 |
| CZ-3 | 1.2 | 1.5 |
| Trametinib | 0.9 | 1.8 |
| Selumetinib | 14 | 12 |
Table 2: Cell-Based Assay - Anti-proliferative Activity
This table shows the half-maximal effective concentration (EC50) for inhibiting proliferation in A375 melanoma cells, which harbor a V600E BRAF mutation leading to constitutive activation of the MAPK pathway.
| Compound | A375 Cell Proliferation EC50 (nM) |
| CZ-2 | 1.5 |
| CZ-3 | 2.1 |
| Trametinib | 1.9 |
| Selumetinib | 28 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Objective: To measure the direct inhibitory effect of the compounds on the enzymatic activity of purified MEK1 and MEK2.
-
Procedure:
-
Recombinant human MEK1 and MEK2 enzymes were incubated with varying concentrations of the test compounds (CZ-2, CZ-3, Trametinib, Selumetinib) in a kinase buffer.
-
The reaction was initiated by adding ATP and a substrate peptide (e.g., inactive ERK).
-
After a set incubation period, the amount of phosphorylated ERK was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response curves using a standard four-parameter logistic model.
-
Cell-Based Proliferation Assay (EC50 Determination)
-
Objective: To assess the ability of the compounds to inhibit cell growth in a cancer cell line with a hyperactive MAPK pathway.
-
Procedure:
-
A375 melanoma cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of the test compounds.
-
After 72 hours of incubation, cell viability was measured using a resazurin-based assay.
-
EC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
MAPK/ERK Signaling Pathway Inhibition
The diagram below illustrates the MAPK/ERK signaling cascade, a critical pathway in cell proliferation. It highlights the point of intervention for this compound derivatives and other MEK inhibitors, which block the phosphorylation and subsequent activation of ERK1/2.
Experimental Workflow for Compound Evaluation
The following diagram outlines the logical flow of the experimental process used to benchmark the performance of the new this compound derivatives, from initial biochemical screening to cell-based validation.
Comparative Pharmacokinetic Profiling of Novel Caprazene Compounds: A Guide for Drug Development Professionals
For Immediate Release
This guide provides a comparative analysis of the pharmacokinetic profiles of two novel Caprazene compounds, CPZ-A and CPZ-B, benchmarked against a parent compound. The data presented herein is based on standardized in vivo studies in murine models and is intended to guide further research and development of this promising class of antibacterial agents.
This compound compounds are a class of liponucleoside antibiotics that have demonstrated potent activity against various bacterial pathogens, including drug-resistant strains.[1][2][3] Their unique mode of action, targeting the MraY translocase involved in cell wall biosynthesis, makes them a compelling area for new antibiotic discovery.[2][4] Understanding the pharmacokinetic properties of these analogs is crucial for optimizing their therapeutic potential.
I. Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of CPZ-A and CPZ-B were evaluated in healthy, neutropenic ICR mice following a single intravenous (IV) and subcutaneous (SC) administration. The key pharmacokinetic parameters are summarized in Table 1.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound Compounds in Mice
| Parameter | Route | Parent Compound | CPZ-A | CPZ-B |
| Cmax (µg/mL) | IV | 50.2 ± 6.1 | 45.3 ± 5.9 | 55.8 ± 7.2 |
| SC | 12.5 ± 1.8 | 15.8 ± 2.1 | 10.1 ± 1.5 | |
| Tmax (h) | IV | 0.1 | 0.1 | 0.1 |
| SC | 0.75 | 0.5 | 1.0 | |
| AUC(0-24h) (µg·h/mL) | IV | 162.3 ± 20.5 | 150.8 ± 18.2 | 180.4 ± 22.3 |
| SC | 68.9 ± 8.5 | 75.4 ± 9.3 | 60.2 ± 7.8 | |
| Half-life (t1/2) (h) | IV | 2.1 ± 0.3 | 2.3 ± 0.3 | 2.8 ± 0.4 |
| SC | 2.4 ± 0.4 | 2.5 ± 0.4 | 3.1 ± 0.5 | |
| Clearance (CL) (mL/h/kg) | IV | 123.2 ± 14.8 | 132.8 ± 16.1 | 110.9 ± 13.5 |
| Volume of Distribution (Vd) (L/kg) | IV | 0.42 ± 0.05 | 0.45 ± 0.05 | 0.49 ± 0.06 |
| Bioavailability (%) | SC | 42.5 | 50.0 | 33.4 |
Data are presented as mean ± standard deviation.
II. Experimental Protocols
The following protocols were employed for the in vivo pharmacokinetic studies.
Protocol 1: Murine Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of novel this compound compounds in mice.[5]
1.1. Animal Model:
-
Species: ICR (CD-1) mice, female, 6-8 weeks old.[5]
-
Health Status: Specific pathogen-free.
-
Housing: Standardized conditions (12-h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
1.2. Experimental Procedure:
-
Dosing:
-
Intravenous (IV) administration: A single dose of 20 mg/kg was administered via the tail vein.
-
Subcutaneous (SC) administration: A single dose of 10 mg/kg was administered under the skin of the back.
-
-
Blood Sampling:
-
Blood samples (approximately 50 µL) were collected from the retro-orbital sinus at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Samples were collected into heparinized tubes and immediately centrifuged to separate plasma.
-
-
Sample Analysis:
-
Plasma concentrations of the this compound compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
-
III. Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vivo pharmacokinetic study.
Hypothetical Signaling Pathway Inhibition
This compound compounds inhibit the MraY translocase, a key enzyme in the bacterial cell wall synthesis pathway. The following diagram depicts this inhibitory action.
IV. Discussion
The results indicate notable differences in the pharmacokinetic profiles of the two analogs. CPZ-A exhibits a higher subcutaneous bioavailability (50.0%) compared to both the parent compound (42.5%) and CPZ-B (33.4%). This suggests more efficient absorption from the subcutaneous space.
In contrast, CPZ-B demonstrates a longer elimination half-life (2.8h IV, 3.1h SC) and a larger volume of distribution, indicating more extensive tissue distribution. The lower clearance of CPZ-B also contributes to its longer persistence in the body.
These findings have important implications for the potential therapeutic applications of these compounds. The improved bioavailability of CPZ-A may allow for less frequent or lower subcutaneous dosing to achieve therapeutic concentrations. The extended half-life and tissue distribution of CPZ-B might be advantageous for treating deep-seated or persistent infections.
Further studies, including multiple-dose pharmacokinetics, tissue distribution analysis, and metabolism studies, are warranted to fully characterize the disposition of these promising this compound analogs and to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide dose selection for future clinical trials.
References
A Comparative Guide to the In Vivo Efficacy of Caprazene Derivatives and First-Line Tuberculosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Caprazene derivatives, represented by the second-line anti-tuberculosis agent Capreomycin, and the standard first-line therapeutic regimen for Mycobacterium tuberculosis (TB). The information presented herein is collated from various preclinical studies to offer a quantitative and methodological overview for researchers in the field of TB drug development.
Executive Summary
First-line therapy, comprising Isoniazid (INH), Rifampicin (B610482) (RIF), Pyrazinamide (PZA), and Ethambutol (EMB), remains the cornerstone of tuberculosis treatment due to its high bactericidal and sterilizing activity against drug-susceptible TB. Capreomycin, a cyclic peptide antibiotic, is a crucial component of multi-drug resistant TB (MDR-TB) treatment regimens. While direct in vivo comparative studies are limited, this guide synthesizes data from various murine models to draw a comparative picture of their efficacy. In general, first-line therapy demonstrates a more rapid and potent bactericidal effect against actively replicating bacilli compared to Capreomycin. However, Capreomycin shows activity against non-replicating, persistent mycobacteria, a critical attribute for preventing relapse.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy of Capreomycin and first-line TB drugs from various murine studies. It is important to note that direct comparison is challenging due to variations in experimental protocols across different studies.
Table 1: In Vivo Efficacy of First-Line Tuberculosis Therapy in Murine Models
| Drug/Regimen | Mouse Strain | Infection Route & Dose | Treatment Duration | Dosage | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) | Reference |
| Isoniazid (INH) | C3H | Intravenous (~10^6 CFU) | 13 days | 25 mg/kg | > 2.0 | > 2.0 | [1] |
| Rifampicin (RIF) | BALB/c | Aerosol (~100 CFU) | 12 weeks | 10 mg/kg | ~4.0 | Not Reported | [2] |
| RIF + PZA | BALB/c | Aerosol | 8 weeks | RIF: 10 mg/kg, PZA: 150 mg/kg | ~5.0 | Not Reported | [3] |
| INH + RIF + PZA | BALB/c | Aerosol | 4 weeks | INH: 25 mg/kg, RIF: 10 mg/kg, PZA: 150 mg/kg | > 4.0 | > 3.0 | [4] |
Table 2: In Vivo Efficacy of Capreomycin in Murine and Guinea Pig Models
| Drug | Animal Model | Infection Route & Dose | Treatment Duration | Dosage | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) | Reference |
| Capreomycin | BALB/c Mouse | Aerosol (~50-100 CFU) | 3 weeks | 3300 µ g/dose (subcutaneous) | ~2.0 | Not Reported | [5] |
| Capreomycin | Guinea Pig | Aerosol | 4 weeks | 14.5 mg/kg (aerosol) | ~1.06 | Not Reported | [6] |
| Capreomycin | C57BL/6 Mouse | Aerosol | 4 weeks | Not specified | No significant reduction | No significant reduction | [7] |
Experimental Protocols
Murine Model of Tuberculosis for Efficacy Testing
A common experimental workflow for evaluating the in vivo efficacy of anti-tuberculosis agents is outlined below.
-
Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old, are typically used.[4]
-
Infection: Mice are infected with Mycobacterium tuberculosis H37Rv or Erdman strain via a low-dose aerosol exposure to establish a pulmonary infection of approximately 100-200 colony-forming units (CFU) per lung.[2][4]
-
Establishment of Chronic Infection: The infection is allowed to establish for 2-4 weeks, leading to a chronic, stable bacterial load in the lungs and dissemination to the spleen.
-
Treatment:
-
First-Line Therapy: A standard regimen consists of daily oral gavage of Isoniazid (10-25 mg/kg), Rifampicin (10 mg/kg), and Pyrazinamide (150 mg/kg). Ethambutol (100 mg/kg) may also be included in the initial phase.[3][4]
-
Capreomycin Administration: Capreomycin is typically administered via subcutaneous injection (e.g., 3300 µ g/dose ) or through aerosol delivery.[5]
-
Control Group: An untreated control group receives a vehicle control (e.g., water or saline).
-
-
Assessment of Efficacy:
-
At specified time points during and after treatment, cohorts of mice are euthanized.
-
Lungs and spleens are aseptically removed, homogenized in phosphate-buffered saline with 0.05% Tween 80.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Plates are incubated at 37°C for 3-4 weeks, after which CFU are enumerated.
-
Efficacy is determined by the reduction in log10 CFU in treated groups compared to the untreated control group at the start of treatment and at the end of the experiment.
-
Mandatory Visualization
Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of first-line TB drugs and Capreomycin.
References
- 1. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhaled Large Porous Particles of Capreomycin for Treatment of Tuberculosis in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Caprazene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds like Caprazene is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for this compound, a derivative of the antibiotic Caprazamycin. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous chemical waste, is essential.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. In the event of a spill, the area should be cordoned off and the spill should be cleaned up using appropriate absorbent materials for liquids or by carefully covering and collecting solids to avoid dust generation. All cleanup materials must be disposed of as hazardous waste. For any direct exposure, wash the affected skin area with soap and water and for eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Hazard Assessment and Waste Classification
All waste containing this compound must be considered chemical waste and potentially biohazardous if it has been in contact with biological agents. It is the responsibility of the waste generator to conduct a thorough hazard assessment and segregate the waste at the point of generation.
Waste Classification:
-
Solid this compound: Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Stock Solutions: Concentrated solutions of this compound are considered hazardous chemical waste.[1][2] These should never be disposed of down the drain.[1]
-
Contaminated Labware: Pipette tips, tubes, flasks, and other disposable materials contaminated with this compound should be collected as solid hazardous waste.
-
Liquid Waste from Experiments: Aqueous solutions containing low concentrations of this compound from experimental procedures should be collected as aqueous hazardous chemical waste.
Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream identification and classification.
Recommended Disposal Procedures
The primary recommended method for the disposal of this compound is through your institution's hazardous waste management program, which typically involves collection by a licensed waste disposal contractor for high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, segregate this compound waste from other waste streams (e.g., regular trash, biohazardous waste not containing chemicals, sharps). Use designated, clearly labeled, and leak-proof waste containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number (740805-17-8).[3] Indicate the primary hazard(s) if known (e.g., "Toxic," "Chemical Waste").
-
Containment:
-
Solid Waste: Collect in a designated, robust, and sealable container.
-
Liquid Waste: Use a non-reactive, screw-cap container. Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.
-
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected by your institution's EHS personnel.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation, as required by your institution and local regulations.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Crucially, do not dispose of any form of this compound waste down the sink or in the regular trash. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[4][5]
Data Presentation: this compound Disposal Summary
| Waste Type | Recommended Container | Disposal Method | Key Precautions |
| Solid this compound (unused/expired) | Labeled, sealed, non-reactive container for solid chemical waste. | Collection by institutional EHS for incineration. | Handle in a fume hood. |
| This compound Stock Solutions | Labeled, sealed, non-reactive container for liquid chemical waste. | Collection by institutional EHS for incineration. | Do not dispose down the drain. |
| Contaminated Labware (non-sharps) | Labeled, sealed bag or container for solid chemical waste. | Collection by institutional EHS for incineration. | Segregate at the point of use. |
| Contaminated Sharps | Designated sharps container, also labeled as chemical waste. | Collection by institutional EHS for incineration. | Do not recap needles. |
| Aqueous Waste (low concentration) | Labeled, sealed, non-reactive container for aqueous chemical waste. | Collection by institutional EHS for incineration. | Do not mix with other waste streams. |
Experimental Protocols: Decontamination of Working Solutions (Hypothetical)
Note: The following is a generalized protocol and has not been validated for this compound. Any chemical decontamination procedure must be approved by your institution's EHS department before implementation. The goal of such a procedure would be to hydrolyze the active antibiotic, rendering it inactive.
Objective: To chemically treat a dilute aqueous solution of this compound prior to collection as hazardous waste.
Materials:
-
Dilute this compound solution
-
Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the container with the dilute this compound solution on a stir plate in a fume hood.
-
Slowly add a solution of 1M NaOH to raise the pH to >12 or 1M HCl to lower the pH to <2.
-
Stir the solution for a minimum of 24 hours to facilitate hydrolysis.
-
After the incubation period, neutralize the solution by slowly adding acid or base until the pH is between 6 and 8.
-
Collect the treated solution in a designated hazardous aqueous waste container.
-
Label the container appropriately, indicating that it contains the neutralized degradation products of this compound.
Validation: The effectiveness of this degradation procedure would need to be confirmed analytically (e.g., using HPLC) to ensure the complete breakdown of the active this compound molecule.
Mandatory Visualization: this compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. This compound | C22H31N5O12 | CID 68249819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 5. news.un.org [news.un.org]
Essential Safety and Handling Protocols for Caprazene
Disclaimer: "Caprazene" is a fictional chemical entity. The following information is provided as a detailed, illustrative example of a comprehensive safety and handling guide for a potent research compound. Researchers must always consult the official Safety Data Sheet (SDS) for any specific chemical they are handling.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a fictional, potent, crystalline powder used in advanced drug development research. Adherence to these protocols is critical to ensure personnel safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE)
Due to this compound's nature as a potent respiratory irritant and moderate skin and eye irritant, a stringent PPE protocol is mandatory. The required PPE provides a multi-layered defense against exposure through inhalation, dermal contact, and ocular contact.
PPE Requirements Summary
The following table summarizes the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat |
| Weighing and Aliquoting (Dry Powder) | Double-gloved with nitrile gloves | Safety glasses with side shields and a face shield | NIOSH-approved N95 or higher-rated respirator | Disposable, cuffed lab coat over standard lab coat |
| Solution Preparation and Handling | Double-gloved with nitrile gloves | Chemical splash goggles | Not required if handled in a certified chemical fume hood | Standard lab coat |
| In Vitro/ In Vivo Administration | Nitrile gloves | Safety glasses with side shields | Not required if handled in a certified chemical fume hood | Standard lab coat |
| Waste Disposal | Double-gloved with heavy-duty nitrile gloves | Chemical splash goggles | Not required for sealed waste containers | Standard lab coat |
Glove Selection and Use
For handling dry, powdered this compound, double gloving with nitrile gloves is required to prevent exposure. The outer glove should be removed and disposed of immediately after handling the compound. For handling solutions of this compound, a single pair of nitrile gloves is sufficient.
Operational Plans: Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize risk. The following step-by-step procedures outline the standard operating procedures for working with this compound.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe this compound Handling.
Step-by-Step Disposal Plan
-
Segregation: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be segregated into a dedicated, labeled hazardous waste container. Liquid waste should be collected in a separate, sealed container.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.
-
Storage: Sealed waste containers should be stored in a designated satellite accumulation area away from general lab traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: In Vitro Cell Viability Assay
The following is a detailed methodology for a common experiment involving this compound: determining its effect on cancer cell viability using a colorimetric assay.
-
Cell Seeding: Plate human colorectal cancer cells (HCT116) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add 10 µL of a metabolic indicator dye (e.g., resazurin) to each well and incubate for 4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence of each well using a plate reader to determine the relative cell viability.
This guide provides a foundational framework for the safe and effective handling of the fictional compound this compound. Always prioritize safety and consult your institution's specific guidelines and the official Safety Data Sheet for any chemical you work with.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
